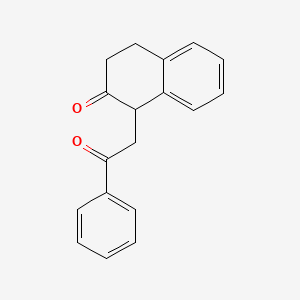

1-Phenacyl-2-tetralone

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

57859-83-3 |

|---|---|

Fórmula molecular |

C18H16O2 |

Peso molecular |

264.3 g/mol |

Nombre IUPAC |

1-phenacyl-3,4-dihydro-1H-naphthalen-2-one |

InChI |

InChI=1S/C18H16O2/c19-17-11-10-13-6-4-5-9-15(13)16(17)12-18(20)14-7-2-1-3-8-14/h1-9,16H,10-12H2 |

Clave InChI |

CTMLFTIHVVMDFE-UHFFFAOYSA-N |

SMILES |

C1CC(=O)C(C2=CC=CC=C21)CC(=O)C3=CC=CC=C3 |

SMILES canónico |

C1CC(=O)C(C2=CC=CC=C21)CC(=O)C3=CC=CC=C3 |

Origen del producto |

United States |

Synthetic Methodologies for 1 Phenacyl 2 Tetralone

Classical Approaches to 1-Phenacyl-2-tetralone Synthesis

The traditional syntheses of this compound are rooted in fundamental principles of carbonyl chemistry, primarily leveraging the reactivity of enolates and the electrophilicity of phenacyl derivatives.

Enolate Chemistry in the Formation of this compound

The generation and subsequent alkylation of enolates is a cornerstone of carbon-carbon bond formation. In the context of this compound synthesis, this involves the deprotonation of 2-tetralone (B1666913) at its α-carbon to form a nucleophilic enolate ion. This enolate then attacks an appropriate electrophile, such as a phenacyl halide.

The process begins with the selection of a suitable base. Strong, non-nucleophilic bases are essential to ensure complete and irreversible formation of the enolate, minimizing side reactions like self-condensation. masterorganicchemistry.com Bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) are commonly employed. masterorganicchemistry.comdokumen.pub The choice of base and reaction conditions can influence which α-proton is removed from the unsymmetrical 2-tetralone. Using a sterically hindered base like LDA at low temperatures typically leads to the formation of the less substituted kinetic enolate, while a smaller base like NaH at higher temperatures can favor the more substituted thermodynamic enolate. dokumen.pub For the synthesis of this compound, deprotonation at the C1 position is required.

Once the enolate is formed, it acts as a potent nucleophile in an SN2 reaction with a phenacyl halide. masterorganicchemistry.comnih.gov This alkylation step forms the crucial C-C bond between the tetralone ring and the phenacyl group.

General Reaction Scheme:

Enolate Formation: 2-Tetralone is treated with a strong base (e.g., LDA) in an aprotic solvent like THF to generate the lithium enolate.

Nucleophilic Attack: A phenacyl halide (e.g., phenacyl bromide) is added to the solution, and the enolate attacks the electrophilic carbon of the phenacyl group, displacing the halide.

Workup: An aqueous workup neutralizes the reaction mixture to yield the final product, this compound.

The efficiency of this alkylation is high, in part because primary benzylic halides like phenacyl bromide are excellent substrates for SN2 reactions, which are not prone to competing elimination reactions. masterorganicchemistry.com

Condensation Reactions Leading to this compound

Condensation reactions provide an alternative pathway to β-dicarbonyl compounds. The Claisen condensation, a reaction between an ester and another carbonyl compound in the presence of a strong base, is a classic method for forming β-keto esters or β-diketones. wikipedia.orgnumberanalytics.commasterorganicchemistry.com A "crossed" Claisen condensation can be adapted for the synthesis of this compound.

In this approach, the enolate of 2-tetralone reacts with an ester, such as methyl benzoate (B1203000) or ethyl benzoate. The mechanism involves the following steps:

Enolate Formation: A strong base (e.g., sodium ethoxide, sodium hydride) deprotonates 2-tetralone to form the enolate. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Acyl Substitution: The enolate attacks the carbonyl carbon of the benzoate ester, forming a tetrahedral intermediate. numberanalytics.com

Elimination: This intermediate collapses, eliminating an alkoxide group (e.g., methoxide (B1231860) or ethoxide), which is a good leaving group. wikipedia.org

Deprotonation and Acidification: The resulting β-diketone product is more acidic than the starting ketone. The alkoxide generated in the previous step deprotonates the product, driving the reaction to completion. A final acidification step is required during workup to protonate the enolate and isolate the neutral this compound. wikipedia.org

This method directly constructs the 1,3-dicarbonyl moiety characteristic of the target compound.

| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |

| 2-Tetralone | Methyl Benzoate | Sodium Hydride (NaH) | This compound | Crossed Claisen Condensation |

| 2-Tetralone | Ethyl Benzoate | Sodium Ethoxide (NaOEt) | This compound | Crossed Claisen Condensation |

Strategies Involving alpha-Halo Ketones and Cyclic Ketones

This strategy focuses on the specific roles of the two key reactants: an α-halo ketone and a cyclic ketone. Phenacyl halides, such as phenacyl bromide or phenacyl chloride, are highly reactive α-halo ketones. nih.gov The presence of the halogen atom adjacent to the carbonyl group makes the α-carbon a strong electrophilic site, susceptible to nucleophilic attack. nih.gov

The cyclic ketone, 2-tetralone, serves as the enolate precursor. As discussed previously, treatment with a strong base transforms it into a nucleophile. The reaction between the 2-tetralone enolate and a phenacyl halide is a classic example of creating a 1,3-dicarbonyl linkage through alkylation. This method is essentially identical to the enolate alkylation described in section 2.1.1 but is categorized here to emphasize the utility of the α-halo ketone functional group as a reliable building block in synthesis. libretexts.org

The reaction is an SN2 displacement on the halogenated carbon of the phenacyl halide. Research has shown that α-halo ketones are versatile intermediates for synthesizing a wide variety of compounds, and their reaction with enolates is a fundamental and effective transformation. libretexts.org

| Cyclic Ketone | α-Halo Ketone | Base | Solvent | Key Transformation |

| 2-Tetralone | Phenacyl bromide | LDA | THF | Enolate Alkylation |

| 2-Tetralone | Phenacyl chloride | NaH | DMF | Enolate Alkylation |

Modern and Advanced Synthetic Strategies for this compound

Recent advancements in organic synthesis have introduced catalytic methods that offer greater control, particularly over stereochemistry, and often proceed under milder conditions.

Catalytic Methods in this compound Synthesis

The development of catalytic systems that can facilitate the synthesis of compounds like this compound represents a significant step forward, with organocatalysis being a particularly active area of research.

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. nih.govbeilstein-journals.org For the synthesis of this compound, organocatalytic approaches can offer an enantioselective pathway, which is crucial when a chiral center is desired.

One advanced strategy involves a photochemical organocatalytic approach for the α-alkylation of ketones. researchgate.net In a study demonstrating this principle, a chiral primary amine catalyst (a hydroquinidine-derived amine) was used in combination with visible light irradiation. The proposed mechanism involves the amine catalyst condensing with a cyclic ketone to form a chiral enamine. researchgate.net Simultaneously, a nucleophilic dithiocarbamate (B8719985) anion catalyst activates an alkyl halide, like phenacyl chloride, towards radical formation under blue light. researchgate.net The resulting radical is then trapped by the chiral enamine, leading to the formation of the α-alkylated product with high stereocontrol. researchgate.net

While this specific method was demonstrated on cyclohexanone (B45756) derivatives, its extension to 2-tetralone is conceptually straightforward and represents a modern, redox-neutral approach to the synthesis. researchgate.net

| Substrate | Radical Precursor | Organocatalyst | Light Source | Reported Yield (for analog) | Reported ee (for analog) |

| Cyclohexanone | Phenacyl chloride | Hydroquinidine-derived amine | Blue Light | Good | Good |

Another relevant organocatalytic method is phase-transfer catalysis. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can mediate the asymmetric alkylation of pronucleophiles like ketone enolates under basic, biphasic conditions. dokumen.pub This approach could be applied to the alkylation of 2-tetralone with phenacyl halides to achieve an enantioselective synthesis of this compound.

Transition Metal Catalysis

The synthesis of this compound and its derivatives can be efficiently achieved through transition metal-catalyzed reactions, which are cornerstone methodologies for C-C bond formation. mdpi.com Catalysts based on palladium, rhodium, and nickel are particularly prominent in the α-functionalization of ketones like 2-tetralone. mdpi.comnih.gov

One of the most powerful methods involves the palladium-catalyzed α-arylation or alkylation of ketone enolates. nih.govrsc.org In a typical approach, 2-tetralone is deprotonated with a suitable base to form an enolate, which then couples with a phenacyl halide (e.g., phenacyl bromide) in the presence of a palladium catalyst. The choice of ligand is crucial for the efficiency of the catalytic cycle. N-heterocyclic carbene (NHC) complexes of palladium, for instance, have proven to be effective catalysts for the α-arylation of tetralones with aryl chlorides. rsc.org Similarly, palladium complexes with phosphine (B1218219) ligands like BINAP are used for these transformations. nih.govacs.org

Rhodium catalysts also offer a robust platform for synthesizing substituted tetralones. rsc.orgacs.org Rhodium-catalyzed [4+2] carbocyclizations can construct the tetralone core itself, while other rhodium-based systems can be used for addition reactions to nitriles, which can lead to precursors for complex heterocyclic systems derived from tetralones. acs.orgscholaris.ca For instance, rhodium-catalyzed reactions of 1-(2-haloaryl)cyclobutanols can afford 3,3-disubstituted α-tetralones, showcasing the metal's utility in forming complex quaternary centers. rsc.org

The table below summarizes representative transition metal-catalyzed systems applicable to the synthesis of substituted tetralones.

Table 1: Transition Metal-Catalyzed Systems for Tetralone Functionalization

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Pd(dba)₂ / Difluorphos | 2-Methyltetralone + Aryl Triflates | α-Aryl tetralone | High enantioselectivity for electron-rich/neutral triflates. acs.org |

| NHC-Pd(II)-Im Complex | Tetralones + Aryl Chlorides | α-Aryl tetralone | Efficient for less reactive aryl chlorides. rsc.org |

| Cationic Rh(I) / dppb | Vinylarylaldehydes + Alkenes | Substituted tetralone | Regio- and diastereoselective carbocyclization. acs.org |

Stereoselective Syntheses of this compound Derivatives

Introducing the phenacyl group at the C-1 position of 2-tetralone creates a chiral center. Consequently, developing stereoselective methods to control this center is of significant interest. Asymmetric synthesis can be approached through several strategies, including the use of chiral catalysts or chemo-enzymatic methods. researchgate.net

A prominent method is the enantioselective phase-transfer catalyzed (PTC) alkylation of a 1-substituted-2-tetralone. nih.govbeilstein-journals.org In this approach, a prochiral enolate of 2-tetralone is reacted with a phenacylating agent under biphasic conditions. The stereochemical outcome is directed by a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from cinchona alkaloids. nih.gov This method has been successfully applied to the enantioselective alkylation of 1-methyl-7-methoxy-2-tetralone, a key intermediate in the synthesis of the opioid analgesic Dezocine, achieving good yields and enantiomeric ratios. nih.govbeilstein-journals.org

Another powerful strategy is the enantioselective metal-catalyzed α-arylation or alkylation. Palladium and nickel catalysts, when combined with chiral bisphosphine ligands such as (S)-BINAP or (S)-Difluorphos, can effect the enantioselective coupling of aryl halides or triflates with ketone enolates. nih.govacs.org For example, the palladium-BINAP catalyzed α-arylation of 2-methyltetralone with bromoarenes yields products with enantiomeric excesses (ee) ranging from 61-88%. nih.govacs.org Using aryl triflates and the Difluorphos ligand can further improve enantioselectivities, with some reactions of α-methyl tetralone exceeding 90% ee. acs.org

Chemo-enzymatic methods provide an alternative green route. These syntheses can involve the enzymatic resolution of racemic alcohols or the asymmetric reduction of ketones to produce chiral synthons. researchgate.netnih.gov For instance, various fungal strains can reduce α-tetralone and β-tetralone to their corresponding alcohols with varying degrees of enantioselectivity, which can then be used as chiral precursors. nih.gov

Table 2: Stereoselective Synthetic Approaches for 1-Substituted-2-Tetralones

| Method | Chiral Source | Reactants | Enantioselectivity (ee) |

|---|---|---|---|

| Phase-Transfer Catalysis | Cinchona alkaloid-derived catalyst (C7) | 1-Methyl-7-methoxy-2-tetralone + 1,5-Dibromopentane | 79:21 er (58% ee) nih.gov |

| Palladium Catalysis | (S)-Difluorphos ligand | α-Methyl tetralone + Phenyl triflate | 90% ee acs.org |

| Palladium Catalysis | (S)-BINAP ligand | 2-Methyltetralone + Aryl bromides | 61-88% ee nih.govacs.org |

Flow Chemistry and Continuous Synthesis of this compound

Continuous flow chemistry is a modern technology that aligns with green chemistry principles, offering enhanced safety, efficiency, and scalability compared to traditional batch processing. rsc.org The synthesis of β-dicarbonyl compounds, such as this compound, is well-suited to this approach. rsc.orgucl.ac.uk Key advantages include superior control over reaction parameters like temperature and residence time, and the ability to handle reactive intermediates safely due to the small reaction volumes. ucl.ac.uknih.gov

A potential continuous flow synthesis of this compound could involve a telescoped process. In the first stage, a stream of 2-tetralone in a suitable solvent would be mixed with a base (e.g., potassium tert-butoxide) in a T-mixer to generate the enolate. This stream would then converge with a second stream containing the phenacylating agent (e.g., phenacyl bromide or chloride) in a heated reactor coil. The precise control of residence time within the coil ensures complete reaction before the product stream is collected or passed through an in-line purification system. nih.gov

This technology has been successfully applied to the synthesis of various 1,3-dicarbonyl derivatives. For example, a metal-free alkylation of 1,3-dicarbonyls using secondary alcohols has been developed using a recyclable solid acid catalyst (Amberlyst®-15) under continuous-flow conditions. rsc.org Another approach involves the thermal generation of reactive acylketene intermediates from dioxinone precursors in a flow reactor, which can then be trapped by various nucleophiles to form β-dicarbonyl compounds. ucl.ac.uk Such strategies eliminate the need for hazardous reagents and allow for the safe use of superheated solvents to accelerate reaction rates. ucl.ac.uk

Green Chemistry Principles in this compound Production

Green chemistry is a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. mdpi.comcore.ac.uk Its twelve principles guide the development of more sustainable synthetic routes, focusing on waste prevention, atom economy, use of safer chemicals and solvents, and energy efficiency. mdpi.comacs.org Applying these principles to the production of this compound can lead to cleaner, safer, and more cost-effective manufacturing.

Solvent-Free and Aqueous Medium Approaches

A major focus of green chemistry is the reduction or elimination of volatile and toxic organic solvents. nbu.ac.in Solvent-free reactions and the use of water as a reaction medium are two highly effective strategies.

Solvent-free conditions have been successfully applied to Claisen-type condensations, a classical method for forming 1,3-dicarbonyls. researchgate.netacs.org For example, heating potassium tert-butoxide and ethyl phenylacetate (B1230308) at 100°C without a solvent produces 2,4-diphenyl acetoacetate (B1235776) in good yield. acs.org This approach can be adapted for the synthesis of this compound by reacting an appropriate ester and 2-tetralone. Other solvent-free methods include grinding reactants together in a mortar and pestle, sometimes with a catalytic amount of a solid support, and microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. univpancasila.ac.idnih.govresearchgate.net

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have poor solubility in water, the use of surfactants to create micellar media can overcome this limitation, effectively creating microreactors that enhance reaction rates. sci-hub.ru Alternatively, some reactions proceed efficiently "on water," where the hydrophobic effect at the water-organic interface accelerates the transformation. sci-hub.ru The synthesis of various heterocyclic compounds using phenacyl bromide as a starting material has been demonstrated in water, showcasing the viability of this medium. sci-hub.rubepls.com

Atom Economy and Efficiency in this compound Synthesis

Atom economy, one of the core principles of green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. core.ac.ukacs.org An ideal synthesis would have 100% atom economy, where all atoms from the starting materials are found in the product, with no byproducts.

Different synthetic routes to this compound exhibit varying levels of atom economy.

Claisen Condensation: The classical Claisen condensation between an ester (e.g., ethyl phenylacetate) and 2-tetralone, while effective for C-C bond formation, has lower atom economy. It generates a stoichiometric byproduct, typically an alcohol (ethanol), from the ester's leaving group. fiveable.me

Alkylation of Enolates: The alkylation of a 2-tetralone enolate with a phenacyl halide (e.g., phenacyl bromide) produces a salt (e.g., potassium bromide) as a byproduct. While better than the Claisen condensation, it is still not perfectly atom-economical.

Catalytic Addition/C-H Functionalization: Modern catalytic methods offer the highest potential for atom economy. A hypothetical direct addition of a phenylacetylene (B144264) to the enol of 2-tetralone, or a direct catalytic C-H phenacylation, would be highly atom-economical as they involve rearranging or adding all atoms of the reactants into the product.

A "cleaner" approach to synthesizing the 2-tetralone core itself involves a single-stage acylation-cycloalkylation process that avoids the use of thionyl chloride and aluminum trichloride, common in traditional Friedel-Crafts reactions. nih.gov This method also improves efficiency by allowing for the recovery and recycling of trifluoroacetic anhydride (B1165640). nih.gov Such strategies, which minimize waste and maximize the incorporation of starting materials into the product, are central to designing efficient and sustainable syntheses. mdpi.com

Reaction Mechanisms and Pathways Involving 1 Phenacyl 2 Tetralone

Electrophilic and Nucleophilic Reactions of the Carbonyl Center

The carbonyl groups within the 1-phenacyl-2-tetralone structure are key to its reactivity. The carbon atom of a carbonyl group is electron-deficient due to the electronegativity of the oxygen atom, making it an electrophilic center susceptible to attack by nucleophiles. savemyexams.com Conversely, the oxygen atom possesses lone pairs of electrons and can act as a nucleophile or a base.

Nucleophilic addition is a fundamental reaction of carbonyl compounds. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com This intermediate can then be protonated to yield an alcohol. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide ion. libretexts.org

For this compound, with its two carbonyl groups, the reactivity towards nucleophiles can be influenced by steric and electronic factors. The carbonyl group of the tetralone moiety is generally more sterically hindered than the phenacyl carbonyl.

A common example of nucleophilic addition is the reaction with organometallic reagents like Grignard reagents. These reactions proceed via the attack of the carbanionic part of the Grignard reagent on the carbonyl carbon. youtube.com

Another significant nucleophilic addition is the reaction with cyanide ions (from sources like HCN or KCN), which leads to the formation of cyanohydrins. chemguide.co.uk This reaction is synthetically useful as it introduces a new carbon-carbon bond and the nitrile group can be further transformed. savemyexams.com The general mechanism for the addition of HCN to a ketone is as follows:

Nucleophilic attack by the cyanide ion on the carbonyl carbon. chemguide.co.uk

Protonation of the intermediate alkoxide to form the hydroxynitrile. chemguide.co.uk

Carbonyl compounds with at least one hydrogen atom on the α-carbon can exist in equilibrium with their corresponding enol tautomers. masterorganicchemistry.com This tautomerism is a key aspect of the reactivity of ketones like this compound. The enol form, with its C=C double bond and hydroxyl group, can act as a nucleophile.

The formation of enolates, the conjugate bases of the enol or keto forms, is even more significant in synthesis. masterorganicchemistry.com Enolates are powerful nucleophiles and can be generated by treating the carbonyl compound with a suitable base. masterorganicchemistry.com The acidity of the α-protons in ketones typically ranges from a pKa of 19-20. vanderbilt.edu

For this compound, there are multiple α-carbon positions, leading to the potential for different enolates to form. The position of the equilibrium and the specific enolate formed can be controlled by the choice of base and reaction conditions. vanderbilt.edu Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to generate enolates quantitatively. vanderbilt.edu

Enolates are ambident nucleophiles, meaning they can react at either the α-carbon or the oxygen atom. masterorganicchemistry.com While O-acylation can occur, reactions with most electrophiles tend to happen at the α-carbon. masterorganicchemistry.comnih.gov

Reactions at the Alpha-Carbon Positions of the Tetralone Moiety

The α-carbons of the tetralone ring in this compound are particularly reactive due to their position adjacent to a carbonyl group. This allows for a range of important synthetic transformations.

The enolates derived from this compound can readily undergo alkylation and acylation reactions. These reactions are crucial for forming new carbon-carbon bonds at the α-position.

Alkylation: In this reaction, the enolate acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. pearson.com The choice of the alkylating agent and reaction conditions is important to control the extent of alkylation and avoid polyalkylation. The general process involves:

Formation of the enolate using a base.

Nucleophilic attack of the enolate on the alkyl halide. pearson.com

Enamine chemistry provides an alternative route for α-alkylation. libretexts.orglibretexts.org Enamines, formed from the reaction of a ketone with a secondary amine, are also nucleophilic at the α-carbon and react with alkyl halides. libretexts.orglibretexts.org An advantage of using enamines is that they are neutral and can help prevent over-alkylation. libretexts.orglibretexts.org

Acylation: This involves the reaction of an enolate with an acylating agent, such as an acid chloride or an anhydride (B1165640). pearson.com This reaction leads to the formation of a β-dicarbonyl compound. The mechanism is similar to alkylation, involving the nucleophilic attack of the enolate on the electrophilic carbonyl carbon of the acylating agent. libretexts.orglibretexts.org

| Reaction Type | Reagent | Product Type | Reference |

| Alkylation | Alkyl Halide | α-Alkyl Ketone | pearson.com |

| Acylation | Acid Chloride | β-Dicarbonyl | pearson.com |

The α-carbons of the tetralone moiety can be halogenated under both acidic and basic conditions. The mechanism and outcome of the reaction differ depending on the conditions used.

Under acidic conditions, the reaction proceeds through the enol form and typically results in monohalogenation. vanderbilt.edu In contrast, base-promoted halogenation occurs via the enolate and can lead to polyhalogenation because the introduction of a halogen increases the acidity of the remaining α-protons. libretexts.org

Common halogenating agents include elemental halogens (Br₂, Cl₂) and reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). researchgate.net The resulting α-halo ketones are versatile intermediates that can undergo various subsequent transformations, including elimination and substitution reactions. For instance, they can be used in the synthesis of α-amino ketones or α-hydroxy ketones. vanderbilt.edu

Reactivity of the Phenacyl Moiety

The phenacyl group (C₆H₅COCH₂-) in this compound also possesses distinct reactive sites. The carbonyl group of the phenacyl moiety can undergo nucleophilic addition and reduction reactions. The methylene (B1212753) group adjacent to this carbonyl is also acidic and can participate in enolization and subsequent reactions.

Furthermore, the phenacyl bromide (phenacyl-Br) substructure is a well-known reactive species. The bromine atom is susceptible to nucleophilic substitution, making it a useful precursor for introducing various functional groups. rsc.org For example, phenacyl azides, synthesized from phenacyl bromides, are precursors for the synthesis of nitrogen-containing heterocycles like imidazoles and oxazoles. mdpi.com

The phenacyl group can also be involved in intramolecular reactions. For instance, radical cyclization involving the phenacyl group has been utilized in the synthesis of tetralone derivatives. mdpi.com Additionally, the phenacylmalononitrile moiety, which can be conceptually related to the reactivity of the activated methylene group in this compound, is a versatile building block in the synthesis of carbo- and heterocyclic compounds. nih.gov

Reactions at the Methylene Bridge

The methylene bridge in this compound, positioned between two carbonyl groups, is a highly reactive site due to the acidity of its protons. This reactivity is central to various condensation and substitution reactions.

One key reaction is the Knoevenagel condensation. For instance, the reaction of 5-methoxy-1-tetralone (B1585004) with glyoxylic acid, catalyzed by sulfuric acid, proceeds via the formation of a reactive methylene intermediate to produce (E)-2-(5-methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid. sciforum.net This acid-catalyzed reaction highlights the susceptibility of the α-carbon to engage in condensation with aldehydes. sciforum.net The reactivity of the α-methylene group is also demonstrated in the reaction of 1-tetralone (B52770) with methanol (B129727) at high temperatures (270-290 °C), which leads to 2-methyl-1-naphthol (B1210624). wikipedia.org

Furthermore, the methylene bridge is susceptible to alkylation and bromination. For example, α-bromination of tetralone derivatives, such as 6,7-dichloro-3,4-dihydronaphthalen-1(2H)-one, readily occurs to form the corresponding 2-bromo derivative. nih.gov These halogenated intermediates are versatile precursors for further synthetic transformations. nih.gov

The reactivity of the active methylene group is also exploited in cyclocondensation reactions. For example, 2-tetralone (B1666913) can react with 2-hydroxy aromatic aldehydes in the presence of an acid catalyst to form benzoxanthenes. researchgate.net Similarly, multi-component reactions involving 1-tetralone, an aromatic aldehyde, and 5-aminotetrazole (B145819) can lead to the formation of complex heterocyclic systems. wikipedia.org

Reactions Involving the Aromatic Ring

The aromatic ring of the tetralone moiety in this compound can undergo electrophilic aromatic substitution reactions, although the presence of the carbonyl group, an electron-withdrawing group, deactivates the ring towards this type of reaction. masterorganicchemistry.com Nevertheless, under appropriate conditions, substitution can be achieved. For instance, the ruthenium(II)-catalyzed arylation of 1-tetralone with phenyl boronic acid neopentyl glycol ester results in the formation of 8-phenyl-1-tetralone in high yield. wikipedia.org

Conversely, the electron-deficient nature of the aromatic ring, enhanced by the carbonyl function, makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group is present. libretexts.orgyoutube.com This type of reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a stable intermediate, followed by the departure of the leaving group. libretexts.orgsinica.edu.tw The presence of strong electron-withdrawing groups, such as nitro groups, ortho or para to the leaving group, significantly facilitates this reaction by stabilizing the anionic intermediate. libretexts.orgyoutube.com

Intramolecular Cyclization and Rearrangement Reactions of this compound

Formation of Polycyclic Systems

This compound and its derivatives are valuable precursors for the synthesis of polycyclic systems through intramolecular cyclization reactions. Acid-catalyzed cyclization is a common strategy. For example, γ-hydroxy acetylenic ketones can undergo Brønsted acid-catalyzed intramolecular tandem double cyclization with alkynes to form naphtho[1,2-b]furan-3-ones. researchgate.net Similarly, base-catalyzed intramolecular cyclization of 2-ynylphenols provides an efficient route to 2-substituted benzo[b]furans. rsc.org

Lewis acids also play a crucial role in promoting these cyclizations. Scandium triflate, for instance, catalyzes the reaction between salicylaldehydes and tetralones to produce substituted xanthenes. researchgate.net These reactions often proceed with high efficiency and can be accelerated using microwave irradiation. researchgate.net

Furthermore, radical-mediated cyclizations offer another pathway to polycyclic structures. Photostimulated intramolecular cyclizations involving tethered free radicals have been used to synthesize α-tetralones and their analogues. researchgate.net These reactions can be initiated by the photolysis of compounds like t-BuHgX in the presence of a suitable initiator. researchgate.net

Ring Expansion/Contraction Phenomena

Rearrangement reactions involving the this compound skeleton can lead to ring expansion or contraction, providing access to different carbocyclic and heterocyclic frameworks. The Demjanov rearrangement, for example, involves the reaction of a primary amine with nitrous acid and can result in a one-carbon ring expansion of four-, five-, or six-membered rings. wikipedia.org A variation of this is the Tiffeneau-Demjanov rearrangement, which consistently leads to ring enlargement. wikipedia.org

Oxidative rearrangements can also induce changes in ring size. The reaction of alkenes with hypervalent iodine reagents can lead to ring contraction. researchgate.net For example, 1,2-dihydronaphthalene (B1214177) can be converted to an indane derivative. researchgate.net Conversely, ring expansion can occur in cycloalkanes with high ring strain, such as those containing a cyclobutane (B1203170) ring. chemistrysteps.com

Photochemical reactions can also drive ring expansion. For instance, N-alkenyl lactams can undergo a photo-induced two-carbon ring expansion. rsc.org

Photochemical and Electrochemical Transformations of this compound

Photochemical Transformations

The phenacyl group in this compound makes it susceptible to various photochemical transformations. Upon irradiation, ketones can undergo Norrish Type I and Type II reactions. researchgate.net The Norrish Type II reaction typically involves intramolecular hydrogen abstraction to form a 1,4-biradical, which can then fragment or cyclize (Yang cyclization). researchgate.netrsc.org For ketones with γ-C-H bonds, this can lead to the formation of products like acetophenone (B1666503) enol and ethene. researchgate.netsci-hub.se

Photoinitiated homolytic scission of the C-S bond in S-phenacyl xanthates is another example of the photochemical reactivity of the phenacyl moiety. researchgate.net This process generates phenacyl radicals which can then participate in subsequent reactions. researchgate.net In the presence of olefins and a silver triflate catalyst, phenacyl halides can undergo photoreaction to form α-tetralone derivatives. google.com This reaction is believed to proceed via a one-electron transfer mechanism. google.com

Electrochemical Transformations

The electrochemical behavior of this compound is influenced by its carbonyl groups, which are electrochemically active. The reduction of carbonyl groups in aldehydes and ketones can be studied using techniques like cyclic voltammetry. researchgate.net The electrochemical oxidation of related compounds, such as dimeric flavonoids, has been shown to be pH-dependent, with oxidation being more favorable at higher pH values. scielo.br

Electrochemical methods can also be used to drive synthetic transformations. For example, the electrochemical oxidation of alkenes in the presence of various reagents can lead to the construction of new C-Se and C-S bonds. acs.org The electrochemical behavior of complex molecules containing tetralone-like structures, such as benzo[i]pentahelicene-3,6-dione, has also been investigated to understand their electronic properties. mdpi.com

Data Tables

Table 1: Research Findings on Reactions of this compound and Related Compounds

| Reaction Type | Reactants | Catalyst/Conditions | Product(s) | Reference(s) |

| Knoevenagel Condensation | 5-methoxy-1-tetralone, glyoxylic acid | H₂SO₄ | (E)-2-(5-methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid | sciforum.net |

| Arylation | 1-tetralone, phenyl boronic acid neopentyl glycol ester | Ruthenium(II) | 8-phenyl-1-tetralone | wikipedia.org |

| Intramolecular Cyclization | γ-hydroxy acetylenic ketones, alkynes | Brønsted acid | Naphtho[1,2-b]furan-3-ones | researchgate.net |

| Cyclocondensation | Salicylaldehydes, tetralones | Scandium triflate, microwave | Substituted xanthenes | researchgate.net |

| Photoreaction | Phenacyl halide, olefin | Silver triflate, light | α-tetralone derivative | google.com |

| Ring Contraction | 1,2-dihydronaphthalene | Hypervalent iodine reagent | Indane derivative | researchgate.net |

Spectroscopic and Computational Characterization of 1 Phenacyl 2 Tetralone and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For a molecule with the complexity of 1-Phenacyl-2-tetralone, one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial insights, while two-dimensional (2D) techniques are crucial for unambiguous assignment of all protons and carbons.

Multidimensional NMR experiments are fundamental in establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. In this compound, COSY spectra would be expected to show correlations between the protons within the tetralone ring, specifically the adjacent protons at the C3 and C4 positions. It would also show correlations among the aromatic protons of both the tetralone and phenacyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Current time information in Bangalore, IN.researchgate.net It is a powerful tool for assigning carbon signals based on their attached protons. For this compound, the HSQC spectrum would link the proton signals of the methylene (B1212753) groups in the tetralone ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique detects couplings between protons and carbons over two to three bonds (and sometimes four). acs.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. acs.org For this compound, HMBC correlations would be critical in confirming the connection between the phenacyl group and the tetralone ring at the C1 position. For instance, correlations would be expected between the proton at C1 of the tetralone and the carbonyl carbon of the phenacyl group, as well as with carbons in the aromatic part of the tetralone.

| Technique | Purpose | Expected Correlations in this compound |

| COSY | Identifies ¹H-¹H couplings | - Protons on C3 and C4 of the tetralone ring. - Aromatic protons on both the tetralone and phenacyl rings. |

| HSQC | Identifies direct ¹H-¹³C bonds | - CH groups to their respective carbons. - CH₂ groups to their respective carbons. |

| HMBC | Identifies long-range ¹H-¹³C couplings (2-4 bonds) | - Proton at C1 to the phenacyl carbonyl carbon. - Protons on the phenacyl methylene to C1 and C2 of the tetralone. - Aromatic protons to various aromatic and benzylic carbons. |

While solution-state NMR is more common for molecules of this type, solid-state NMR (ssNMR) can provide valuable information about the molecule's conformation and packing in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can yield high-resolution ¹³C spectra of solid samples. For derivatives of this compound that might exist as different polymorphs, ssNMR would be crucial in distinguishing between these crystalline forms, as the chemical shifts can be sensitive to the local molecular environment and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental composition. nih.gov This is a critical step in confirming the identity of a newly synthesized compound like this compound.

In addition to the molecular ion peak, the mass spectrum shows fragment ions resulting from the cleavage of specific bonds within the molecule. The fragmentation pattern serves as a fingerprint and provides structural information. For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the adjacent carbon is a common fragmentation for ketones. This could lead to the loss of the phenacyl group or parts of the tetralone ring.

McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement could occur.

Cleavage of the C1-C(phenacyl) bond: This would lead to the formation of a stable phenacyl cation (m/z 105) and a 2-tetralone (B1666913) radical cation, or vice-versa.

Loss of small molecules: Fragments corresponding to the loss of CO, H₂O, or ethene from the tetralone ring are also plausible.

Isotopic analysis, particularly the presence of the ¹³C isotope, results in a small M+1 peak, the intensity of which can help confirm the number of carbon atoms in the molecule.

| Fragment Ion (m/z) | Possible Structure/Origin |

| 262 | Molecular ion [M]⁺ |

| 105 | Phenacyl cation [C₆H₅CO]⁺ |

| 157 | 2-Tetralone radical cation after loss of the phenacyl group |

| 77 | Phenyl cation [C₆H₅]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. bohrium.com The frequencies of these vibrations are characteristic of specific functional groups and can provide confirmation of the molecular structure. bohrium.com

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for its functional groups.

C=O Stretching: The molecule contains two carbonyl groups (one in the tetralone ring and one in the phenacyl group). These would give rise to strong IR absorption bands typically in the region of 1680-1720 cm⁻¹. The exact position would depend on the electronic environment and potential conjugation. The tetralone carbonyl, being part of a six-membered ring and conjugated with the aromatic ring, would likely appear around 1680-1690 cm⁻¹. The phenacyl carbonyl, being an aryl ketone, would also absorb in a similar region.

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the tetralone ring would appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations in the aromatic rings can provide information about the substitution pattern and are usually observed in the 690-900 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Ketone (Tetralone) | C=O Stretch | 1680 - 1690 |

| Ketone (Phenacyl) | C=O Stretch | 1680 - 1690 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aliphatic CH₂ | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the non-planar nature of the tetralone ring and the rotational freedom of the substituent at the C1 position. The tetralone scaffold's cyclohexenone ring is known to adopt non-planar conformations to alleviate angular and torsional strain. Theoretical studies using force-field (MMPI) and semi-empirical (MNDO) methods on the parent α-tetralone indicate a preference for a half-chair or an envelope conformation. rsc.org For 2-substituted tetralones, the cyclohexanone (B45756) ring has been observed in a half-boat or envelope conformation, with the C3 atom deviating significantly from the plane formed by the other atoms. nih.gov In (S)-2-[(S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-tetralone, for instance, the cyclohexanone ring adopts a half-boat (envelope) conformation where five atoms are nearly coplanar, and the C3 atom is displaced by 0.683 Å. nih.gov

Studies on 2-amino-1,2,3,4-tetrahydro-1-naphthalenols have shown that substituents at the C1 and C2 positions can adopt pseudo-axial or pseudo-equatorial dispositions to minimize steric strain. cdnsciencepub.com By analogy, the phenacyl group at C1 in this compound would likely favor a pseudo-equatorial orientation to minimize unfavorable 1,3-diaxial interactions.

Electronic Spectroscopy: UV-Vis and Fluorescence Applications

The electronic absorption and emission properties of this compound are intrinsically linked to its existence as a mixture of keto-enol tautomers, a characteristic feature of 1,3-diketones. scispace.comresearchgate.net The equilibrium between the diketo and the conjugated enol forms is highly sensitive to solvent polarity. scispace.com

The enol tautomer, stabilized by an intramolecular hydrogen bond, possesses an extended π-conjugated system. This results in strong absorption in the UV-A region, typically between 320 and 400 nm. scispace.com Studies on aromatic 1,3-diketones show that this absorption band is a hallmark of the enol form. scispace.comresearchgate.net In contrast, the diketo form lacks this extended conjugation and absorbs at shorter wavelengths. Therefore, the UV-Vis spectrum of this compound is expected to show a solvent-dependent band in the 320-400 nm range, with its intensity reflecting the position of the tautomeric equilibrium. In non-polar solvents, the enol form is generally favored, leading to a stronger absorption band in this region. scispace.com

Many β-diketone derivatives are fluorescent, with emission properties that are also highly dependent on the solvent environment (solvatochromism). researchgate.nettubitak.gov.tr The fluorescence spectra of donor-acceptor β-diketones are often broad and redshifted in more polar solvents, indicative of an intramolecular charge transfer (ICT) character in the excited state. researchgate.net For this compound, fluorescence would likely emanate from the enol tautomer or its complexes. The emission maximum and quantum yield would be expected to vary with solvent polarity, reflecting changes in the excited state's dipole moment and stabilization by the solvent cage. The fluorescence properties of related BF2 complexes of 1,3-diketones have been extensively studied, showing that functionalization and the electronic nature of substituents significantly tune the emission wavelength and intensity. rsc.org

Table 1: Representative Photophysical Data for a 1,3-Diketone Derivative in Various Solvents Data presented for 1,3-diphenyl-propane-1,3-dione as a model compound.

| Solvent | Absorption λmax (nm) | Emission λmax (nm) |

| Hexane | 345 | 430 |

| Dichloromethane | 348 | 485 |

| Acetonitrile | 346 | 505 |

| Methanol (B129727) | 344 | 520 |

This table is generated based on representative data for analogous compounds to illustrate typical photophysical properties. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

While a crystal structure for this compound is not publicly available, X-ray diffraction studies on closely related tetralone derivatives provide significant insight into its expected solid-state architecture. nih.govresearchgate.netresearchgate.netpsu.edu

Single-crystal X-ray analysis is the definitive method for determining the three-dimensional arrangement of atoms in a solid, including absolute stereochemistry for chiral molecules. nih.govpsu.edu For derivatives of 2-benzylidene-1-tetralone, crystal structures reveal that the molecules are not planar. researchgate.net The tetralone's cyclohexenyl ring is puckered, and there is a significant dihedral angle between the planes of the aromatic rings. researchgate.net For example, in (E)-7-methoxy-2-((6-methoxypyridin-2-yl)methylene)-tetralone, the crystal structure confirms the molecular connectivity and reveals details of intermolecular interactions. researchgate.net

In the crystal structure of (S)-2-[(S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-tetralone, the cyclohexanone ring adopts a half-boat conformation. nih.gov The solid-state packing of this molecule is stabilized by intermolecular O—H⋯O hydrogen bonds, which link adjacent molecules into infinite chains. nih.gov Similarly, the solid-state structure of this compound would likely be governed by a combination of efficient crystal packing and weak intermolecular interactions such as C-H···O hydrogen bonds involving the carbonyl oxygen atoms.

The conformation of the phenacyl group itself can be inferred from structures like N-phenacyl-4-cyanopyridinium bromide, where the dihedral angle between the phenyl and pyridine (B92270) rings is 84.68(14)°. researchgate.net In the solid state, this compound would adopt a specific conformation that minimizes lattice energy, which may differ from the most stable conformation in solution. If crystallized as a single enantiomer, X-ray crystallography could unambiguously establish its absolute configuration. psu.edu

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) is a powerful computational tool for investigating the structural and electronic properties of molecules. rsc.orgresearchgate.net For this compound, DFT calculations could provide optimized geometries for various conformers and the keto-enol tautomers, allowing for a comparison of their relative stabilities. researchgate.net Such calculations have been used to study the tautomerism of other 1,3-dicarbonyl systems, correlating well with experimental results from NMR and other spectroscopic techniques. bohrium.com

DFT is also used to elucidate the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies and distributions of these frontier orbitals are crucial for understanding the molecule's UV-Vis absorption characteristics and its chemical reactivity. The HOMO-LUMO energy gap is a key parameter that correlates with the electronic transition energy. DFT calculations on functionalized 1,3-dipyrrolyl-1,3-diketone BF2 complexes have shown how substituent changes alter the frontier orbital energies and, consequently, the photophysical properties. rsc.org

Furthermore, DFT can be used to calculate various reactivity descriptors. The distribution of electrostatic potential on the molecular surface can identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, predicting how the molecule will interact with other reagents. This approach has been applied to investigate the mechanisms of reactions involving 1,3-diketones, such as gold-catalyzed hydroalkylation. acs.org

Table 2: Representative DFT-Calculated Parameters for a Related Tetralone Derivative Data presented for a representative C7-substituted α-tetralone inhibitor.

| Parameter | Calculated Value |

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

This table is generated with representative data from analogous compounds to illustrate typical computational results. researchgate.net

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netresearchgate.net An MD simulation of this compound in a solvent box (e.g., water or an organic solvent) would provide a detailed picture of its dynamic behavior, including conformational flexibility and solvent interactions. mdpi.comnih.gov

MD simulations can explore the conformational space of the molecule, revealing the transitions between different low-energy states of the puckered tetralone ring and the various rotational positions of the phenacyl group. This provides insights into the dominant conformations present in solution and the energy barriers between them. nih.gov

A key application for MD simulations of this system would be to study the keto-enol tautomerism mechanism. Ab initio MD simulations of acetone (B3395972) in water have shown that solvent molecules play a crucial role, forming hydrogen-bonded chains that facilitate the proton transfer from the carbon to the oxygen atom. researchgate.net Similar simulations for this compound could elucidate the role of the solvent in its tautomerization, which is fundamental to its reactivity and spectroscopic properties. MD simulations are also used to calculate thermodynamic properties such as solvation free energies, which are critical for understanding phase equilibria and partitioning behavior. mdpi.com By combining MD with quantum mechanics (QM/MM methods), one can model chemical reactions, such as hydration or enolization, with high accuracy. nih.gov

Derivatization Strategies and Synthetic Utility of 1 Phenacyl 2 Tetralone

Transformations at the Ketone Functionality

The presence of two distinct ketone groups, one in the tetralone ring and the other in the phenacyl side chain, offers opportunities for selective chemical modifications.

Reduction to Alcohols and Subsequent Transformations

The reduction of the ketonic functionalities in 1-phenacyl-2-tetralone to the corresponding alcohols is a fundamental transformation. Various reducing agents can be employed to achieve this, with the potential for stereoselective synthesis of chiral alcohols. For instance, asymmetric reduction of prochiral ketones, such as 1-tetralone (B52770), using borane (B79455) in the presence of a chiral catalyst system derived from aluminum triethoxide and chiral amino alcohols, can yield chiral alcohols with high enantiomeric purity. oup.com While this specific example does not directly involve this compound, the principles are applicable to the reduction of its tetralone ketone. Similarly, microbial reduction using fungi like Fusarium culmorum has been shown to produce (S)-alcohols from 1-tetralones and 2-tetralones. researchgate.net

The resulting diols or hydroxy-ketones can undergo further transformations. For example, they can be used in cyclization reactions or as precursors for the synthesis of more complex molecules. The reduction of the carbonyl group is a key step in many multi-step synthetic pathways.

Formation of Imines, Oximes, and Hydrazones

The ketone groups of this compound readily react with primary amines and their derivatives to form imines, oximes, and hydrazones. These reactions are typically condensation reactions where a molecule of water is eliminated. masterorganicchemistry.comrsc.org

Imines (Schiff Bases): The reaction of this compound with primary amines leads to the formation of imines. masterorganicchemistry.comyoutube.com This transformation is often reversible and can be driven to completion by removing the water formed during the reaction. rsc.org Imines are valuable intermediates in their own right and can be involved in subsequent cyclization or rearrangement reactions. rsc.org

Oximes: Condensation with hydroxylamine (B1172632) yields the corresponding oximes. nih.govwikipedia.org The oximes of tetralones are useful precursors for various heterocyclic compounds. For example, dilithiated 1-tetralone oxime can be condensed with esters to form substituted 4,5-dihydronaphth-[1,2-c]-isoxazoles. tandfonline.comunivpancasila.ac.id The oximes of 4-benzyl-substituted tetralones can undergo an electrophilic aromatic substitution to form tetracyclic frameworks. researchgate.net

Hydrazones: Reaction with hydrazine (B178648) or its derivatives produces hydrazones. nih.govresearchgate.net Hydrazones are important intermediates in organic synthesis, for example, in the Fischer indole (B1671886) synthesis. organic-chemistry.org Hydrazide-hydrazones derived from various hydrazides and aldehydes have been synthesized and studied for their biological activities. nih.gov

| Derivative | Reagent | Functional Group Formed |

| Imine | Primary Amine (R-NH₂) | C=N-R |

| Oxime | Hydroxylamine (NH₂OH) | C=N-OH |

| Hydrazone | Hydrazine (NH₂NH₂) | C=N-NH₂ |

Functionalization of the Alpha-Protons and Enolates

The protons on the carbon atoms adjacent to the carbonyl groups (alpha-protons) of this compound are acidic and can be removed by a base to form enolates. masterorganicchemistry.comlibretexts.org These enolates are potent nucleophiles and can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Carbon-Carbon Bond Formation (e.g., Michael Additions, Aldol (B89426) Reactions)

The enolates derived from this compound are key intermediates for constructing new carbon-carbon bonds.

Michael Additions: Enolates can act as Michael donors in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). organicchemistrydata.orgmasterorganicchemistry.comlibretexts.org This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and for building complex carbon skeletons. masterorganicchemistry.com The reaction involves the 1,4-nucleophilic addition of the enolate to the electrophilic double bond of the Michael acceptor. nih.gov

Aldol Reactions: The enolate can also participate in aldol reactions, attacking the carbonyl group of another molecule (or intramolecularly). wikipedia.org This leads to the formation of β-hydroxy ketones, which can subsequently be dehydrated to form α,β-unsaturated ketones (aldol condensation). wikipedia.orglibretexts.org Intramolecular aldol reactions are particularly useful for the synthesis of cyclic compounds, with five- and six-membered rings being thermodynamically favored. libretexts.org

Heteroatom Functionalization

The nucleophilic enolates of this compound can also react with various electrophiles to introduce heteroatoms at the alpha-position. This allows for the synthesis of a diverse range of functionalized derivatives. For example, reaction with a halogen source can lead to α-halogenation. ucsb.edu

Modifications of the Phenacyl Aromatic Ring

The phenacyl aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. This allows for the introduction of various substituents onto the ring, thereby modifying the electronic and steric properties of the molecule. For example, bromination of the phenacyl moiety can be achieved to produce phenacyl bromide derivatives. researchgate.net Derivatization with reagents like p-bromophenacyl bromide is a known method for converting carboxylic acids to their phenacyl esters for analytical purposes. nih.gov

Furthermore, the phenacyl group itself can be involved in cyclization reactions. For instance, the addition of the phenacyl radical to an alkene can lead to the formation of α-tetralone derivatives. researchgate.net Photoreactions of phenacyl halides with olefins can also produce α-tetralone derivatives. google.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. minia.edu.eg In this compound, both the benzene (B151609) ring of the phenacyl group and the fused benzene ring of the tetralone moiety are potential sites for such reactions. The outcome of an EAS reaction is largely governed by the electronic properties of the substituents already present on the aromatic ring. mnstate.edu

The phenacyl group's benzene ring is substituted with an acyl group (—COCH₂-R). The carbonyl within this group is deactivating and will direct incoming electrophiles to the meta position.

Research has shown that related phenacyl tetralone structures can undergo intramolecular electrophilic aromatic substitution to form tetracyclic systems. researchgate.net For instance, in a model study, adducts of p-chloro- and p-fluoro-phenacyl tetralones were found to undergo such cyclization. This indicates that the aromatic rings of the this compound scaffold are susceptible to electrophilic attack, leading to more complex molecular architectures. Common EAS reactions that could be applied to this compound include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, each providing a pathway to new derivatives. minia.edu.eghu.edu.jo

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have become indispensable in modern organic synthesis and pharmaceutical manufacturing. researchgate.netrsc.org Major examples of these transformations include the Suzuki-Miyaura, Heck, Sonogashira, and Stille reactions. nih.govuwindsor.ca The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

While direct palladium-catalyzed cross-coupling reactions using this compound as a coupling partner are not extensively documented, the molecule can be readily modified for use in such transformations. The aromatic rings of this compound can be halogenated (e.g., brominated or iodinated) or converted to triflates or mesylates. rsc.org These functionalized derivatives can then serve as substrates in a variety of cross-coupling reactions.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions with Functionalized this compound

| Reaction Name | Substrate Requirement on this compound | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Aryl halide or triflate | Organoboron compound | C(sp²)–C(sp²) |

| Heck | Aryl halide or triflate | Alkene | C(sp²)–C(sp²) |

| Sonogashira | Aryl halide or triflate | Terminal alkyne | C(sp²)–C(sp) |

| Stille | Aryl halide or triflate | Organostannane | C(sp²)–C(sp²) |

| Buchwald-Hartwig | Aryl halide or triflate | Amine or alcohol | C(sp²)–N or C(sp²)–O |

For example, introducing a bromine atom onto one of the aromatic rings would allow for a Suzuki-Miyaura coupling with a boronic acid to form a biaryl structure. Similarly, a Heck reaction with an alkene could introduce a vinyl substituent. The versatility of these methods offers a broad scope for creating a diverse library of this compound derivatives. researchgate.net The choice of ligands, bases, and reaction conditions is crucial for achieving high efficiency and selectivity in these transformations. rsc.org

Cascade and Multicomponent Reactions Featuring this compound

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming transformations occur in a single synthetic operation without isolating intermediates. wikipedia.org Multicomponent reactions (MCRs) are a related class of reactions in which three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. wikipedia.org

The dicarbonyl nature of this compound makes it an excellent candidate for participating in cascade and multicomponent reactions. A notable example is its use in the synthesis of the pharmaceutical agent Fendosal. lookchem.com In this synthesis, this compound undergoes a cyclization reaction with 5-aminosalicylic acid in refluxing acetic acid to form the final complex heterocyclic structure. lookchem.com

The reactivity of the tetralone core is also highlighted in multicomponent reactions where 1-tetralone, a related ketone, is combined with aldehydes, thiourea, and a phenacyl bromide derivative to construct complex benzo[h]thiazolo[2,3-b]quinazolines in a one-pot, two-step tandem process. researchgate.net This suggests that this compound could similarly be employed in MCRs to build diverse heterocyclic scaffolds. The presence of two carbonyl groups and multiple acidic α-hydrogens provides several handles for initiating complex reaction cascades.

Asymmetric Synthesis Using Chiral Auxiliaries or Catalysts with this compound

Asymmetric synthesis, the preparation of chiral compounds in an enantiomerically pure or enriched form, is of paramount importance in medicinal chemistry and materials science. nih.gov Two major strategies for achieving this are the use of chiral auxiliaries and chiral catalysts. york.ac.uk A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it can be removed and recycled. wikipedia.orgsigmaaldrich.com Chiral catalysts, on the other hand, are chiral molecules that can control the stereochemistry of a reaction without being consumed.

The structure of this compound presents several opportunities for asymmetric transformations. The carbon atom at position 1 is a stereocenter, and the methylene (B1212753) group situated between the two carbonyls is prochiral. These sites can be targeted in asymmetric reactions to yield enantiomerically enriched products.

Table 2: Strategies for Asymmetric Synthesis with this compound

| Strategy | Description | Potential Application to this compound |

| Chiral Auxiliary | A removable chiral group is attached to the molecule to control the approach of a reagent to a prochiral center. Evans oxazolidinones are a classic example. wikipedia.org | An auxiliary could be attached, for example, via an enamine or enolate, to direct the asymmetric alkylation of the carbon between the two carbonyls. |

| Chiral Catalyst | A small amount of a chiral catalyst is used to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. | Asymmetric hydrogenation of one of the carbonyl groups or the enone that could be formed from it. Asymmetric amination of the tetralone carbonyl. |

While specific examples utilizing this compound in this context are not widely reported, the principles of asymmetric synthesis can be readily applied. For instance, chemoenzymatic methods have been successfully used for the asymmetric synthesis of related compounds. A transaminase-catalyzed reductive amination of a substituted tetralone has been shown to produce chiral amines with excellent stereoselectivity. mdpi.com A similar biocatalytic approach could potentially be used to asymmetrically functionalize the ketone of the tetralone ring in this compound. Furthermore, chiral organocatalysts or metal complexes could be employed to catalyze asymmetric aldol or Michael addition reactions involving the enolizable protons of the dicarbonyl system. nih.gov

Applications of 1 Phenacyl 2 Tetralone in Complex Organic Molecule Synthesis

Precursor to Bioactive Compounds and Pharmacologically Relevant Scaffolds

The tetralone core is a "privileged structure" in medicinal chemistry, frequently found in compounds with a wide range of biological activities, including antibacterial, antitumor, and central nervous system effects. lookchem.com The addition of the phenacyl group to the 2-tetralone (B1666913) scaffold provides an additional reactive handle, allowing for the construction of novel and complex derivatives with potential therapeutic applications. The compound serves as a key starting material for creating pharmacologically relevant scaffolds.

The 1,4-dicarbonyl arrangement within 1-Phenacyl-2-tetralone makes it an ideal substrate for synthesizing five-membered heterocyclic rings through well-established cyclocondensation reactions like the Paal-Knorr synthesis. By reacting this compound with various reagents, a diverse range of heterocycles can be accessed, which are themselves important components of many pharmaceutical agents.

For instance, treatment with ammonia (B1221849) or primary amines would yield pyrrole (B145914) derivatives, while reacting it with phosphorus pentasulfide leads to thiophenes. Dehydrating agents can promote cyclization to form furan (B31954) rings. Furthermore, reaction with hydrazine (B178648) can produce pyridazine (B1198779) derivatives. These potential transformations highlight the compound's utility in generating a library of heterocyclic systems.

Table 1: Potential Heterocyclic Systems from this compound

| Reagent | Resulting Heterocycle | Ring System |

| Ammonia (NH₃) or Primary Amine (R-NH₂) | Substituted Pyrrole | 5-membered |

| Phosphorus Pentasulfide (P₄S₁₀) | Substituted Thiophene | 5-membered |

| Acid/Dehydrating Agent (e.g., H₂SO₄) | Substituted Furan | 5-membered |

| Hydrazine (N₂H₄) | Substituted Pyridazine | 6-membered |

These reactions leverage the dual electrophilic nature of the carbonyl carbons in this compound, making it a powerful building block for drug discovery and medicinal chemistry.

Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. The tetralone framework is a common component in the synthesis of spirocyclic molecules. This compound offers several potential pathways for the construction of spiro compounds.

One approach involves the functionalization of the carbon atoms adjacent to the carbonyl groups, followed by cyclization with a bifunctional reagent. The reactivity of the tetralone ring system, combined with the additional ketone functionality of the phenacyl group, provides multiple sites for initiating the formation of the second ring required for a spirocyclic system. While specific examples starting from this compound are not extensively documented, the synthesis of spiropyrrolidine-tetralones and other spiro-derivatives from related tetralone precursors demonstrates the feasibility of this strategy.

Role in the Construction of Natural Products and Analogues

The tetralone subunit is a core structural feature in a wide array of natural products, including various terpenoids and polyketides. These natural products often exhibit significant biological activities. The total synthesis of these complex molecules frequently involves the construction or utilization of a tetralone derivative.

This compound represents a valuable starting material for the synthesis of analogues of these natural products. The established tetralone core mimics the natural product scaffold, while the phenacyl group provides a versatile point for modification. This allows chemists to create novel derivatives that may possess enhanced or altered biological activity compared to the parent natural product. This strategy is central to modern drug discovery, where natural product scaffolds are modified to improve their pharmacological profiles.

Utility in Material Science and Polymer Chemistry

Aromatic ketones and heterocyclic compounds often possess unique photophysical properties that make them useful in material science. For example, xanthene derivatives, which can be synthesized from 2-tetralone, are used in dyes, laser technologies, and as pH-sensitive fluorescent materials. Given that this compound is a precursor to complex heterocyclic systems, it has potential applications in the development of novel functional materials.

The aromatic rings and ketone functionalities within the molecule could be incorporated into polymer backbones or serve as pendant groups, potentially imparting specific thermal or photostability properties to the resulting materials. While this remains a prospective application area, the known utility of its parent structures, like tetralone, suggests that this compound could be a useful building block for creating specialized polymers and functional dyes.

Applications as a Building Block for Industrial Chemicals

On an industrial scale, tetralone derivatives are important intermediates. For instance, 1-tetralone (B52770) is a key precursor in the large-scale synthesis of 1-naphthol, which is subsequently used to produce insecticides like carbaryl (B1668338) and pharmaceuticals such as the beta-blocker propranolol. Similarly, 2-tetralone and its derivatives are building blocks for various chemicals.

This compound, as a more complex and functionalized derivative, can be considered an advanced building block. Its use could allow for more efficient synthetic routes to complex target molecules, potentially reducing the number of steps required compared to starting from simpler, less functionalized materials. This makes it a potentially valuable, albeit specialized, intermediate for the fine chemicals industry, particularly in the synthesis of agrochemicals and pharmaceuticals where complex molecular scaffolds are required.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Methods for 1-Phenacyl-2-tetralone Transformations

The reactivity of the dicarbonyl system in this compound is a prime target for the development of novel catalytic transformations. Future research should focus on expanding the catalytic toolbox to manipulate this versatile functional group with high precision and efficiency.

A key area for development is in asymmetric catalysis. The creation of chiral centers is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. While organocatalysis has been successfully employed for the enantioselective α-functionalization of other β-ketocarbonyls, its application to this compound is a promising and unexplored avenue. acs.org The development of chiral primary amine catalysts, for instance, could enable the enantioselective synthesis of α-substituted derivatives. acs.org Furthermore, the use of guanidine-bisurea bifunctional organocatalysts, which have shown success in the asymmetric α-hydroxylation of tetralone-derived β-ketoesters, could be adapted for this compound. acs.org

Metal-based catalysis also offers significant potential. Transition-metal catalysts, particularly those based on copper, have been shown to be effective in C-C bond cleavage reactions of monoalkylated β-diketones. scirp.org Exploring similar copper-catalyzed transformations with this compound could lead to novel synthetic routes for α,β-unsaturated ketones. Additionally, cobalt-catalyzed radical reactions, which have been used to construct 1,4-dicarbonyl compounds, could be investigated for unique transformations of the this compound scaffold. acs.org The development of magnetically recoverable catalysts, which have been used in the synthesis of organosulfur compounds from 1,3-dicarbonyls, could also offer more sustainable and efficient processes for the transformation of this compound. rsc.org

Development of Sustainable Synthetic Routes to this compound and its Derivatives

The principles of green chemistry are increasingly important in modern synthetic chemistry. Future research should prioritize the development of more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives.

One promising approach is the use of greener solvents and reaction conditions. For example, visible-light-mediated synthesis in water has been demonstrated for the creation of tertiary alcohols from dicarbonyl compounds and arylamines, suggesting that similar photocatalytic methods could be developed for transformations of this compound. rsc.org The use of recoverable and reusable catalysts, such as the cupric chloride dihydrate promoter used for the regeneration of carbonyl compounds from oximes, is another key aspect of sustainable synthesis that should be explored. organic-chemistry.org

Furthermore, the development of "clean-chemistry" synthetic processes that avoid hazardous reagents and minimize waste is crucial. A single-stage acylation-cycloalkylation process for the synthesis of 2-tetralones, which eliminates the need for thionyl chloride and aluminum trichloride, serves as a model for developing cleaner routes to the tetralone core of this compound. nih.gov Similarly, exploring one-pot multicomponent reactions catalyzed by environmentally benign catalysts, such as natural hydroxyapatite, could provide highly efficient and atom-economical routes to complex derivatives of this compound. researchgate.net

Investigation of Undiscovered Reactivity Modes of this compound

The rich chemical architecture of this compound suggests that it may possess novel reactivity patterns that have yet to be discovered. Future research should aim to uncover and exploit these new modes of transformation.

The interplay between the tetralone ring and the phenacyl side chain could lead to unique intramolecular reactions. For instance, the phenacyl group could act as an internal nucleophile or electrophile, leading to the formation of novel polycyclic structures. The reactivity of the α-methylene group is also an area ripe for exploration. wikipedia.org Reactions that exploit this reactivity, such as those leading to the formation of 2-methyl-1-naphthol (B1210624) from 1-tetralone (B52770), could be adapted to this compound to generate novel aromatic compounds. wikipedia.org

The β-dicarbonyl moiety is known to exist in a tautomeric equilibrium between the keto and enol forms. bohrium.com Investigating the factors that influence this equilibrium, such as solvent and pH, could reveal new ways to control the reactivity of the molecule. Furthermore, exploring reactions that are specific to either the keto or enol tautomer could lead to the selective synthesis of different product classes. The use of techniques like FT-IR and mass spectrometry, which have been used to study the tautomerism of other tetralone derivatives, could be valuable in this endeavor. bohrium.com

Advanced Computational Predictions and Experimental Verification of this compound Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction and rationalization of chemical phenomena. mdpi.com Future work on this compound should leverage advanced computational methods to guide and accelerate experimental discovery.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, stability, and reactivity of this compound and its derivatives. acs.orgbeilstein-journals.org These calculations can help to predict the most likely sites for nucleophilic and electrophilic attack, as well as the transition state energies for various reactions. This information can be used to design new experiments and to understand the mechanisms of observed transformations. For example, DFT studies have been used to rationalize the site selectivity in the cyclization of δ-aryl-β-dicarbonyl compounds to form 2-tetralones. beilstein-journals.org

Molecular docking studies can be employed to predict the binding affinity of this compound derivatives with biological targets. ijpsjournal.com This can aid in the rational design of new drug candidates based on this scaffold. Advances in computational drug design have accelerated the identification of lead compounds through high-throughput virtual screening and binding energy estimations. ijpsjournal.com The combination of computational predictions with experimental verification is a powerful strategy for accelerating the discovery of new reactions and applications for this compound.

Expansion of this compound's Role in Complex Molecule Synthesis